molecular formula C16H16Cl2N2O B4285481 N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

Cat. No.: B4285481
M. Wt: 323.2 g/mol
InChI Key: ASZBLTYXJBRMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, commonly known as CCI-779, is a synthetic compound that belongs to the class of rapamycin analogs. It is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. CCI-779 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.

Mechanism of Action

CCI-779 exerts its pharmacological effects by inhibiting the N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea pathway, which is a key regulator of cell growth and survival. This compound is a serine/threonine kinase that integrates various signaling pathways, including growth factor, nutrient, and stress signals, to control protein synthesis, autophagy, and metabolism. CCI-779 binds to the intracellular protein FKBP-12, which then binds to the this compound complex and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Biochemical and Physiological Effects:
CCI-779 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, CCI-779 induces cell cycle arrest and apoptosis by inhibiting the this compound pathway, leading to the downregulation of key proteins involved in cell cycle progression and survival. In neuronal cells, CCI-779 reduces the neuroinflammation and oxidative stress by inhibiting the this compound pathway, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. In immune cells, CCI-779 modulates the immune response by inhibiting the this compound pathway, leading to the suppression of T cell activation and proliferation.

Advantages and Limitations for Lab Experiments

CCI-779 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its biological activity can be measured using various assays, such as cell viability, apoptosis, and protein expression. However, CCI-779 also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies. Moreover, the optimal dosage and administration route of CCI-779 need to be determined for different diseases and patient populations.

Future Directions

CCI-779 has several potential future directions for scientific research and therapeutic applications. Firstly, further studies are needed to elucidate the molecular mechanisms and downstream signaling pathways involved in the pharmacological effects of CCI-779. Secondly, the combination therapy of CCI-779 with other chemotherapeutic agents or immunotherapies needs to be investigated for its potential synergistic effects and reduced toxicity. Thirdly, the therapeutic efficacy of CCI-779 needs to be evaluated in different animal models and clinical trials for various diseases, including cancer, neurological disorders, and autoimmune diseases. Fourthly, the development of novel analogs or formulations of CCI-779 with improved pharmacokinetic and pharmacodynamic properties needs to be explored. Lastly, the potential applications of CCI-779 in regenerative medicine, such as tissue engineering and stem cell therapy, need to be investigated.
Conclusion:
In conclusion, CCI-779 is a promising synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its inhibition of the N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea pathway makes it a potent inhibitor of cell growth, proliferation, and survival, which has been extensively studied in preclinical and clinical settings. Further studies are needed to elucidate the molecular mechanisms and downstream signaling pathways involved in its pharmacological effects, as well as its potential applications in regenerative medicine.

Scientific Research Applications

CCI-779 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, CCI-779 has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and renal cancer. It has also been investigated as a combination therapy with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. In neurological disorders, CCI-779 has been shown to improve the cognitive function and reduce the neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In autoimmune diseases, CCI-779 has been investigated as a potential therapy for multiple sclerosis and rheumatoid arthritis by modulating the immune response.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-2-15(11-6-8-12(17)9-7-11)20-16(21)19-14-5-3-4-13(18)10-14/h3-10,15H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZBLTYXJBRMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.